molecular formula C12H29N2O4P B12660803 Bis(2-aminoethyl) octyl phosphate CAS No. 85508-13-0

Bis(2-aminoethyl) octyl phosphate

Cat. No.: B12660803
CAS No.: 85508-13-0
M. Wt: 296.34 g/mol
InChI Key: HZNODAMWRWZWQI-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl) octyl phosphate (CAS: 85508-13-0) is an organophosphate compound with the molecular formula C₁₂H₂₉N₂O₄P and the SMILES notation CCCCCCCCCOP(=O)(OCCN)OCCN . Structurally, it consists of an octyl chain linked to a phosphate group, which is further esterified with two 2-aminoethyl moieties.

Properties

CAS No.

85508-13-0

Molecular Formula

C12H29N2O4P

Molecular Weight

296.34 g/mol

IUPAC Name

bis(2-aminoethyl) octyl phosphate

InChI

InChI=1S/C12H29N2O4P/c1-2-3-4-5-6-7-10-16-19(15,17-11-8-13)18-12-9-14/h2-14H2,1H3

InChI Key

HZNODAMWRWZWQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(OCCN)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) octyl phosphate typically involves the esterification of phosphoric acid with 2-aminoethanol and octanol. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. A common method involves the use of phosphorus oxychloride as a phosphorylating agent, which reacts with 2-aminoethanol and octanol in the presence of a catalyst to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Bis(2-aminoethyl) octyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biocidal Applications

One of the most notable applications of bis(2-aminoethyl) octyl phosphate is its use as a biocide . Research indicates that this compound possesses antimicrobial properties, making it suitable for use in preservatives and antimicrobial formulations. Its effectiveness against various microorganisms can be attributed to its ability to disrupt cellular membranes, which is critical for maintaining cell integrity and function.

Case Study: Antimicrobial Activity

In laboratory studies, this compound demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. At concentrations above 500 ppm, it effectively inhibited the growth of these bacteria, showcasing its potential as a preservative in food and cosmetic products.

Surfactant and Emulsifier Properties

The amphiphilic nature of this compound allows it to function effectively as a surfactant and emulsifier . Its ability to stabilize emulsions makes it valuable in formulations for cosmetics, pharmaceuticals, and food products.

Table 1: Comparison of Surfactant Properties

PropertyThis compoundOther Surfactants
AmphiphilicityHighVariable
Emulsion StabilityExcellentModerate to Excellent
BiocompatibilityHighVaries

Pharmaceutical Applications

In pharmaceutical contexts, this compound may interact with biological membranes, influencing drug delivery systems. Its structural properties allow it to enhance the permeability of cell membranes, which could improve the efficacy of certain drugs.

Case Study: Drug Delivery Enhancement

Studies have shown that compounds similar to this compound can enhance the delivery of therapeutic agents by facilitating their passage through lipid membranes. This property is particularly useful in developing targeted drug delivery systems that require precise control over drug release profiles.

Industrial Applications

Beyond its biological applications, this compound is also explored in various industrial settings. Its effectiveness as an emulsifier can be leveraged in paint formulations, coatings, and other materials where stable emulsions are necessary.

Table 2: Industrial Applications

Application TypeDescription
Paints and CoatingsStabilizes emulsions for uniform application
Personal Care ProductsActs as an emulsifier in lotions and creams
Food IndustryUsed in stabilizing food emulsions

Research Directions

Ongoing research into this compound focuses on understanding its interactions at the molecular level. Investigations into its mechanism of action as a biocide and surfactant are crucial for optimizing its applications across various industries.

Future Studies

  • Mechanistic Studies: Further research is needed to elucidate the specific mechanisms by which this compound disrupts microbial membranes.
  • Formulation Development: Exploring optimal concentrations and combinations with other additives to enhance its efficacy in various formulations.

Mechanism of Action

The mechanism of action of bis(2-aminoethyl) octyl phosphate involves its interaction with cellular membranes and proteins. The compound can form hydrogen bonds and electrostatic interactions with membrane phospholipids, altering membrane fluidity and permeability. It also interacts with specific proteins, modulating their activity and function. These interactions can influence various cellular processes, including signal transduction, ion transport, and enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(2-aminoethyl) octyl phosphate with structurally or functionally related compounds, emphasizing differences in structure, properties, and applications.

Phosphate Esters with Alkyl/Aminoethyl Groups

Compound Molecular Formula Key Functional Groups Solubility Applications/Findings
This compound C₁₂H₂₉N₂O₄P Phosphate, aminoethyl, octyl Likely polar solvents Potential ion binding, limited cytotoxicity data
Bis(2-ethylhexyl) phosphate acid (B2EHPA) C₁₆H₃₅O₄P Phosphate, ethylhexyl Organic solvents Heavy metal extraction in polymer membranes
Calcium octyl phosphate Ca(C₈H₁₇PO₄) Inorganic phosphate, octyl Low aqueous solubility Bioceramic precursors (bone regeneration)
  • In contrast, calcium octyl phosphate is an inorganic salt with a layered structure, favoring ceramic formation .
  • Applications: B2EHPA is widely used for Zn²⁺/Cu²⁺ ion transport in membranes due to its lipophilic ethylhexyl chains , whereas calcium octyl phosphate’s low solubility enables slow-release bioceramics . The aminoethyl groups in the target compound may enable unique interactions with biological systems, though research is sparse .

Amine-Containing Phosphorus Compounds

  • Cyclam Derivatives (e.g., N-(2-aminoethyl)propane-1,3-diamine): These macrocyclic polyamines exhibit anti-HIV-1 activity by binding to viral co-receptors .
  • Bis(2-aminoethyl)amine Derivatives: Used as spacers for sulfate/phosphate receptors, these compounds highlight the role of aminoethyl groups in molecular recognition. However, their thermal stability and solubility profiles differ due to the absence of phosphate-alkyl linkages .

Phosphonate Esters

  • Bis(2-ethylhexyl) methylphosphonate: A phosphonate ester with ethylhexyl chains (C₁₇H₃₇O₃P), this compound is more hydrolytically stable than phosphate esters due to the C-P bond.

Key Research Findings and Gaps

Thermal Behavior: Calcium alkyl phosphates decompose into bioceramics at ~400–600°C , whereas this compound’s organic ester bonds may lower its thermal stability compared to phosphonates .

Biological Activity: Bis(2-aminoethyl)amine derivatives show low cytotoxicity in preliminary studies , but the target compound’s bioactivity remains unexplored.

Ion Transport: B2EHPA’s efficacy in Zn²⁺ extraction implies that the target compound’s amino groups could improve selectivity for specific cations (e.g., transition metals), though experimental validation is needed.

Biological Activity

Introduction

Bis(2-aminoethyl) octyl phosphate (BAEOP) is a phosphoric acid ester with significant biological activity, particularly noted for its antimicrobial properties and effects on cellular membranes. Its unique structure, featuring two aminoethyl groups linked to an octyl phosphate moiety, enhances its surfactant capabilities and potential applications in various fields, including pharmaceuticals and biocides. This article reviews the biological activity of BAEOP, supported by data tables, case studies, and research findings.

  • Molecular Formula : C12_{12}H27_{27}N2_{2}O4_4P
  • Molecular Weight : 277.33 g/mol
  • Structure : Contains two aminoethyl groups that contribute to its amphiphilic nature.

Comparison with Related Compounds

Compound NameKey Features
Bis(2-aminoethyl) dodecyl phosphateLonger alkyl chain; increased hydrophobicity.
Diethanolamine phosphateContains two hydroxyl groups; used in surfactants.
Triisopropanolamine phosphateTertiary amine; used as a buffering agent.

Antimicrobial Properties

Research indicates that BAEOP exhibits significant antimicrobial activity due to its ability to disrupt lipid bilayers, which is crucial for its function as a biocide. Studies have shown that BAEOP can effectively inhibit the growth of various bacterial strains, making it a candidate for use in preservatives and disinfectants .

Membrane Interaction

The amphiphilic nature of BAEOP allows it to interact with biological membranes, influencing their integrity and permeability. This property is essential for its potential use in pharmaceutical applications where membrane disruption can facilitate drug delivery .

Cytotoxic Effects

A study evaluating the cytotoxicity of BAEOP derivatives against human cancer cell lines revealed moderate antiproliferative effects. The compound demonstrated varying degrees of inhibition across different cell lines, with notable effects observed in colorectal adenocarcinoma (Caco-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) .

Case Study: Cytotoxicity Evaluation

The following table summarizes the IC50_{50} values for BAEOP derivatives against selected cancer cell lines:

Cell LineIC50_{50} (µM)
Caco-213.95 ± 2.5
A54915.74 ± 1.7
HTB-14012.50 ± 1.0

The highest growth-inhibitory activity was observed for the phenethyl derivative of BAEOP, indicating that structural modifications can enhance its cytotoxic potential .

Further investigations into the mechanism of action revealed that BAEOP induces apoptosis in cancer cells, evidenced by flow cytometry analysis showing increased early and late apoptotic cell populations upon treatment. The most potent derivatives significantly reduced interleukin-6 (IL-6) levels, a pro-inflammatory cytokine associated with tumor progression .

Environmental Impact and Safety

While BAEOP shows promise in various applications, its environmental impact must be considered. Regulatory assessments indicate that further evaluation is necessary to understand its ecological effects fully .

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